(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide
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Overview
Description
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring, phenyl groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a diacid chloride to form the pyrrolidine ring. The phenyl and trifluoromethyl groups are then introduced through subsequent reactions, often involving Friedel-Crafts acylation or alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(Trifluoromethyl)phenyl]pyrrolidine: Similar in structure but lacks the dicarboxamide functionality.
2-(Trifluoromethyl)pyrrolidine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
2-(Trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with different chemical properties and applications
Uniqueness
(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide is unique due to its combination of a pyrrolidine ring, phenyl groups, and a trifluoromethyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-1-N-phenyl-2-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)14-9-4-5-10-15(14)24-17(26)16-11-6-12-25(16)18(27)23-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,23,27)(H,24,26)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRIQJJGAPKGY-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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